molecular formula C19H18FN3O4S B2933730 Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-82-8

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2933730
CAS RN: 851948-82-8
M. Wt: 403.43
InChI Key: HJSZORRCVRSABB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-d]pyridazine ring, a fluorophenyl group, and a butyramido group. It also contains an ester group attached to the pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic ring, the introduction of the amide group, and the attachment of the ester group . The exact synthesis process for this specific compound would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule provides multiple sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Fluorescent Properties

One area of interest is the synthesis of structurally related compounds that demonstrate significant fluorescent properties. For example, the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has been explored, with specific derivatives found to exhibit novel fluorescent characteristics. These compounds, due to their many binding sites and enhanced fluorescence intensity compared to their methyl analogues, have potential applications in fluorescent labeling and imaging technologies (Wu et al., 2006).

Antimicrobial Evaluation

Another significant application is in the development of antimicrobial agents. Research into the synthesis of new pyrimidine derivatives has shown that certain structures synthesized using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can exhibit antimicrobial properties. These findings indicate potential for the development of new antibiotics or disinfectants (Farag et al., 2008).

Enzymatic Activity Enhancement

Research has also delved into the role of similar compounds in enhancing enzymatic activity. For instance, derivatives prepared from Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate showed potent effects on increasing the reactivity of cellobiase, an enzyme crucial in the hydrolysis of cellulose. This suggests potential applications in biotechnology and industrial processes where enzymatic efficiency is crucial (Abd & Awas, 2008).

Heterocyclic Synthesis

The compound has been used as a precursor in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals. Research into the synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has led to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These findings have implications for the discovery and development of new drugs with potential therapeutic applications (Mohareb et al., 2004).

Antibacterial Agent Synthesis

Moreover, efforts in synthesizing new heterocyclic compounds containing a sulfonamido moiety from related precursors have resulted in compounds with high antibacterial activities. This research direction underscores the potential of such chemical structures in contributing to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating its interactions with various biological targets, and evaluating its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

ethyl 5-(butanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h6-10H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSZORRCVRSABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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